Nordidemnin B
Description
Properties
Molecular Formula |
C56H87N7O15 |
|---|---|
Molecular Weight |
1098.3 g/mol |
IUPAC Name |
N-[1-[[12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2-hydroxypropanoyl)-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H87N7O15/c1-29(2)25-38-53(72)63-24-16-18-40(63)55(74)61(13)42(27-36-19-21-37(76-14)22-20-36)56(75)77-35(11)46(59-50(69)41(26-30(3)4)60(12)54(73)39-17-15-23-62(39)52(71)34(10)64)51(70)58-45(31(5)6)43(65)28-44(66)78-48(32(7)8)47(67)33(9)49(68)57-38/h19-22,29-35,38-43,45-46,48,64-65H,15-18,23-28H2,1-14H3,(H,57,68)(H,58,70)(H,59,69) |
InChI Key |
CKVQLVKUIHIXIC-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)NC(C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)O1)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O)C(C)C)NC(=O)C(CC(C)C)N(C)C(=O)C4CCCN4C(=O)C(C)O |
Canonical SMILES |
CC1C(C(=O)NC(C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)O1)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O)C(C)C)NC(=O)C(CC(C)C)N(C)C(=O)C4CCCN4C(=O)C(C)O |
Synonyms |
nordidemnin nordidemnin B |
Origin of Product |
United States |
Nordidemnin B: Discovery, Isolation, and Natural Occurrence
Historical Account of First Isolation and Characterization
The didemnin (B1252692) class of compounds, including Nordidemnin B, first gained prominence with their isolation from the Caribbean tunicate Trididemnum solidum in the early 1980s. Didemnin B, in particular, was noted as the first marine natural product to enter clinical trials as an anticancer agent nih.govacs.orgacs.orgnih.govresearchgate.net. The initial isolation and characterization efforts involved extensive spectroscopic analysis, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, to elucidate the complex cyclic depsipeptide structure of these compounds nih.govacs.org. This compound was identified as a congener of the more abundant didemnin B, often co-occurring with it in extracts from Trididemnum solidum nih.govresearchgate.netresearchgate.net. Early research indicated that this compound, like its counterparts, exhibited cytotoxic effects, with some studies suggesting mechanisms beyond simple protein synthesis inhibition arxiv.org.
Marine Biological Sources
The primary sources of this compound are marine invertebrates, particularly tunicates, and their associated microbial communities.
Tunicates (Ascidians) as Producers (e.g., Trididemnum solidum, Didemnidae family)
Tunicates, belonging to the class Ascidiacea, have emerged as a rich source of diverse marine natural products (MNPs) with significant pharmaceutical potential mdpi.comkib.ac.cnmdpi.comencyclopedia.pubnih.gov. The family Didemnidae, which includes genera like Trididemnum, is particularly noted for its prolific production of bioactive compounds. Trididemnum solidum, a colonial tunicate found in Caribbean waters, was the original source from which didemnins (B1670499), including this compound, were first isolated nih.govnih.govacs.orgacs.orgresearchgate.netresearchgate.netarxiv.orgresearchgate.net. These compounds are believed to play a role in the tunicate's chemical defense mechanisms against predation or competition in the marine environment researchgate.netmdpi.comencyclopedia.pub.
Microbial Symbiont Origins (e.g., Tistrella mobilis, Tistrella bauzanensis)
While initially attributed directly to tunicates, subsequent research has revealed that many marine natural products, including the didemnins, are synthesized by symbiotic microorganisms associated with these hosts natureasia.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.govuj.edu.pl. Specifically, the marine α-proteobacteria Tistrella mobilis and Tistrella bauzanensis have been identified as the true producers of this compound and related didemnins natureasia.comnih.govebi.ac.ukresearchgate.netresearchgate.netgoogle.com. These bacteria, often found within the tunic of the host tunicate, possess the genetic machinery, such as a large nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) gene cluster, responsible for the biosynthesis of these complex depsipeptides nih.govnih.gov. The discovery of these bacterial origins has opened avenues for sustainable production through microbial fermentation natureasia.comnih.govresearchgate.net.
Initial Methods of Extraction and Preliminary Fractionation
The initial isolation of this compound from Trididemnum solidum involved standard extraction and purification techniques common in natural product chemistry. Freeze-dried tunicate samples were typically extracted using organic solvents, such as a mixture of dichloromethane (B109758) and methanol (B129727) nih.gov. The crude extracts were then subjected to a series of chromatographic separation methods, including vacuum liquid chromatography (VLC) and silica (B1680970) gel column chromatography, often employing step gradient elutions with solvent systems like hexanes, ethyl acetate, and methanol nih.govacs.org. Preliminary fractionation aimed to isolate the bioactive compounds from the complex mixture of metabolites present in the tunicate. Subsequent purification steps, such as high-performance liquid chromatography (HPLC), were employed to obtain pure this compound for structural elucidation and biological testing nih.govresearchgate.net.
Structural Elucidation and Conformational Analysis
Chemical Structure Determination Methodologies
The elucidation of the complex structure of nordidemnin B has relied on several key analytical methods, primarily high-resolution mass spectrometry (HRMS) and two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. nih.govresearchgate.net
2D NMR Spectroscopy: 2D NMR techniques have been crucial for assembling the final structure by establishing the connectivity between atoms. nih.govconductscience.com Experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) are used to map out the proton-proton and proton-carbon correlations within the molecule. wikipedia.orglibretexts.org These experiments provide detailed information about the sequence of amino acid and other residues in the cyclic structure. conductscience.comwikipedia.org For complex molecules like this compound, 2D NMR is essential to resolve overlapping signals that would be uninterpretable in a simple 1D NMR spectrum. libretexts.orgjeol.com
Comparative Structural Analysis within the Didemnin (B1252692) Congeners
The structure of this compound is best understood in the context of the broader didemnin family of natural products.
This compound is a close structural analog of didemnin B, the most well-known member of the didemnin family. nih.govnih.gov Both are cyclic depsipeptides produced by the marine bacterium Tistrella mobilis. nih.govresearchgate.net The primary difference between these two compounds lies in a minor modification of an alkyl side chain. nih.gov
The didemnin family also shares structural similarities with other marine-derived cyclic depsipeptides, such as the tamandarins. nih.gov Tamandarins A and B have macrocyclic cores that differ from the didemnins (B1670499). While didemnins contain a 23-membered macrocycle with an α-(α-hydroxyisovaleryl)propionic acid (Hip) unit, the tamandarins possess a simpler hydroxyisovaleric acid (Hiv) unit, resulting in a 21-membered macrocycle. nih.gov Despite this difference in the macrocyclic ring, the side chains can be very similar or identical, highlighting a modularity in the biosynthesis of these compounds. nih.gov
A key structural feature that differentiates this compound from didemnin B is the substitution of an isostatine (B12759420) (Ist) residue with a norstatine (Nst) residue. nih.govnih.gov Isostatine is a β-hydroxy γ-amino acid with a sec-butyl side chain, whereas norstatine has an isopropyl side chain. nih.gov This seemingly minor change—the replacement of a sec-butyl group with an isopropyl group—is the defining characteristic of this compound. researchgate.netnih.gov This substitution was confirmed through detailed analysis of NMR and mass spectrometry data. nih.govnih.gov
Intramolecular Interactions and Solution Conformation Studies
The three-dimensional shape of this compound in solution is influenced by intramolecular interactions, primarily hydrogen bonds. Conformational analysis, which examines the energy changes as parts of the molecule rotate around single bonds, is used to understand its preferred shape. scribd.comlibretexts.org
Studies on related didemnins, such as dehydrodidemnin B (aplidine), using 2D Nuclear Overhauser Effect Spectroscopy (NOESY) have revealed that these molecules can exist in more than one conformation in solution due to restricted rotation around certain amide bonds. nih.govresearchgate.net The NOESY experiment detects protons that are close to each other in space, providing crucial distance constraints for building a 3D model of the molecule. wikipedia.org For dehydrodidemnin B, it was found that the side chain folds back towards the macrocycle, a conformation stabilized by a hydrogen bond. researchgate.net It is highly probable that this compound adopts a similar folded conformation in solution, stabilized by one or more transannular hydrogen bonds. nih.govresearchgate.net
Absolute and Relative Stereochemical Assignment
Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in structural elucidation. For a complex molecule with multiple chiral centers like this compound, this involves assigning the absolute configuration (R or S) at each center. thieme-connect.delibretexts.org
The absolute stereochemistry of the amino acid components of didemnins is typically determined after total hydrolysis of the depsipeptide. nih.govgoogle.com The resulting individual amino acids are then derivatized and analyzed by chiral gas chromatography, comparing their retention times to those of authentic, stereochemically pure standards. google.com For the unusual β-hydroxy γ-amino acid residues like norstatine, the absolute configuration has been established through a combination of spectroscopic data and, in the case of related compounds, total synthesis of the proposed stereoisomers to confirm the structure. mdpi.comthieme-connect.deresearchgate.net The stereochemistry of the N-methylated leucine (B10760876) in didemnin B, for example, was determined to be the D-enantiomer, while the other amino acids are in the L-configuration. researchgate.net The absolute configuration of all stereocenters in this compound has been assigned based on these methods and by analogy to the extensively studied didemnin B. nih.govthieme-connect.de
Synthetic Chemistry of Nordidemnin B and Analogues
Total Synthesis Approaches
The total synthesis of nordidemnin B and its congeners has been a subject of significant research, leading to the development of elegant and efficient synthetic routes. These approaches have not only provided access to these rare natural products but also paved the way for the synthesis of novel analogues with potentially improved therapeutic properties.
A key feature of this initial synthesis was the careful selection of protecting groups to allow for selective deprotection and bond formation. The synthesis of the macrocycle precursor was accomplished through a stepwise solution-phase peptide coupling strategy. acs.orgscilit.com Subsequent macrolactamization of the linear precursor at a carefully chosen junction was a critical step in forming the 23-membered ring.
Later synthetic efforts for related didemnin (B1252692) compounds, which share the same macrocyclic core as this compound, have built upon these early methodologies. For instance, the synthesis of didemnin A, a closely related analogue, also employed a convergent strategy involving the coupling of two major fragments. illinois.edu These early synthetic campaigns were instrumental in confirming the absolute stereochemistry of the didemnins (B1670499) and provided a platform for the exploration of their structure-activity relationships. msu.eduacs.org
The construction of this compound and its analogues relies on a series of critical chemical transformations, with peptide coupling and macrolactamization being of paramount importance. The formation of the numerous amide bonds in both the linear precursor and the side chain, as well as the final ring closure, requires highly efficient and racemization-free coupling reagents. uni-kiel.de
A variety of phosphonium (B103445) and uronium salt-based coupling reagents have been extensively utilized in the synthesis of didemnins. nih.gov Reagents such as BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have proven to be particularly effective, especially for coupling sterically hindered amino acids like the N-methylated residues present in the didemnin structure. nih.govpeptide.combachem.com
The macrolactamization step, which forms the cyclic core of this compound, is a challenging transformation due to the large ring size and potential for competing intermolecular reactions. The success of this step is highly dependent on the choice of coupling reagent, reaction conditions (such as high dilution), and the site of cyclization. In the synthesis of related didemnins, macrolactamization has been successfully achieved using reagents like BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride). illinois.edu The strategic selection of the cyclization point within the linear precursor is crucial to minimize steric hindrance and favor the desired intramolecular reaction.
The ester linkage within the depsipeptide macrocycle is another key structural feature. Its formation is typically achieved through esterification reactions between a carboxylic acid and a hydroxyl group of two different precursor fragments.
| Coupling Reagent | Abbreviation | Application in Didemnin/Nordidemnin B Synthesis |
|---|---|---|
| Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Formation of amide bonds, including those involving sterically hindered amino acids. nih.gov |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Effective for peptide couplings, particularly with N-methyl amino acids. peptide.combachem.com |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Widely used for efficient peptide bond formation with minimal racemization. nih.govpeptide.com |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | A highly effective coupling reagent, especially for challenging couplings and macrocyclization. nih.govresearchgate.net |
| Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | BOP-Cl | Utilized for macolactamization in the synthesis of the didemnin macrocycle. illinois.edu |
This compound is a chiral molecule with multiple stereocenters, and its biological activity is highly dependent on the correct stereochemistry. Therefore, the stereocontrolled synthesis of its constituent chiral precursors is a critical aspect of its total synthesis. The key chiral components of this compound include several amino acids and the unique β-hydroxy-γ-amino acid, norstatine.
The synthesis of optically pure amino acids is well-established, and they often serve as starting materials for the synthesis. For the less common amino acids or those with specific modifications, such as N,O-dimethyl tyrosine, dedicated synthetic routes are often required.
A significant challenge in the synthesis of this compound is the stereoselective construction of the norstatine unit, which is (3S,4R)-3-hydroxy-4-amino-5-methylhexanoic acid. Several asymmetric methods have been developed for the synthesis of norstatine and its analogues. rsc.orgspringernature.com One common strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. Another approach is the use of chiral catalysts in multicomponent reactions to generate the desired stereoisomer with high enantioselectivity. rsc.org The β-lactam synthon method has also been effectively applied to the asymmetric synthesis of norstatine and its derivatives. springernature.com
Semi-Synthesis and Late-Stage Functionalization Strategies
While total synthesis provides a powerful means to access this compound and its analogues, semi-synthesis and late-stage functionalization offer more direct routes to modify the natural product or its biosynthetic precursors. These strategies are particularly valuable for rapidly generating a library of derivatives for structure-activity relationship (SAR) studies.
A notable example of a semi-synthetic approach is the conversion of didemnin B, which can be produced through fermentation of the bacterium Tistrella mobilis, into dehydrodidemnin B (plitidepsin), a clinically approved anticancer drug. nih.govacs.orgnih.gov This transformation involves the selective modification of the side chain of didemnin B. Recently, a one-step synthetic route for this conversion has been developed with a high yield. nih.gov
Late-stage functionalization, which involves the chemical modification of a complex molecule at a late stage of the synthesis, is an emerging area in medicinal chemistry. While specific examples for this compound are limited in the provided search results, the development of such strategies would be highly beneficial for fine-tuning its biological activity. The ability to introduce new functional groups into the macrocycle or the side chain of this compound could lead to the discovery of analogues with improved pharmacological profiles.
Design and Synthesis of this compound Derivatives and Analogs
The design and synthesis of this compound derivatives and analogues have been a major focus of research aimed at improving its therapeutic index and elucidating its mechanism of action. nih.gov Modifications have been introduced in both the macrocycle and the side chain of the molecule.
SAR studies have shown that the cyclic depsipeptide core is essential for the biological activity of the didemnins. nih.gov However, modifications to the linear side chain are generally well-tolerated and can lead to significant changes in potency and selectivity. nih.govnih.gov For example, replacement of the terminal lactyl residue in the side chain with other moieties has been explored. nih.gov The synthesis of analogues with altered peptide bonds in the side chain, such as aminomethylene analogues, has also been reported. researchgate.net
In addition to side chain modifications, analogues with alterations in the macrocycle have been synthesized. For instance, a didemnin B analogue with a conformationally constrained replacement for the isostatine (B12759420) moiety has been prepared. nih.gov Another approach has been the synthesis of a "reduced ring" analogue where a portion of the macrocycle is replaced with a simpler linker. researchgate.net
The synthesis of these diverse analogues has provided valuable insights into the structural requirements for the biological activity of this compound and has guided the development of new anticancer agents. upenn.edu
| Analogue Type | Modification | Rationale/Observed Effect |
|---|---|---|
| Side Chain Modified Analogues | Replacement of the terminal lactyl residue with mandelyl or 3-(p-hydroxyphenyl)propionyl groups. nih.gov | Did not significantly affect cytotoxic activity. nih.gov |
| Side Chain Modified Analogues | Replacement of the terminal lactyl residue with a lipophilic palmityl group. nih.gov | Resulted in a dramatic loss of cytotoxic activity. nih.gov |
| Side Chain Modified Analogues | Inversion of the chirality of the MeLeu residue in the side chain. nih.gov | Caused a marked reduction in in vitro activity. nih.gov |
| Macrocycle Modified Analogues | Replacement of the isostatine moiety with a conformationally constrained unit. nih.gov | To probe the importance of the isostatine conformation for biological activity. nih.gov |
| Macrocycle Modified Analogues | Replacement of the Leu-Pro portion of the macrocycle with a n-butyl linker. researchgate.net | To create a "reduced ring" analogue. researchgate.net |
Biosynthetic Pathways and Biotechnological Production
Elucidation of the Biosynthetic Gene Cluster
The genetic basis for Nordidemnin B production has been largely elucidated through the identification and characterization of the did biosynthetic gene cluster (BGC) in Tistrella mobilis researchgate.netsecondarymetabolites.org. This cluster, located on a large megaplasmid (pTM3) within the bacterium, comprises genes responsible for the assembly of the didemnin (B1252692) family of cyclic depsipeptides researchgate.netsecondarymetabolites.orgresearchgate.net. Bioinformatic analyses have revealed that the did locus contains approximately eight non-ribosomal peptide synthetase (NRPS) genes and two polyketide synthase (PKS) genes, collectively forming a 13-module hybrid enzyme complex secondarymetabolites.orgresearchgate.net. This comprehensive genetic blueprint provides fundamental insights into the molecular machinery driving this compound biosynthesis.
Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Involvement
The biosynthesis of this compound is orchestrated by a hybrid NRPS-PKS system, a common mechanism for producing complex secondary metabolites researchgate.netsecondarymetabolites.orgresearchgate.netresearchgate.netnih.govnih.govncsu.edu. These large, multi-modular enzymes act as assembly lines, sequentially incorporating amino acids and other building blocks to construct the final molecule. The did gene cluster encodes a hybrid NRPS-PKS complex where specific modules are responsible for activating and assembling the various components of this compound researchgate.netnih.govresearchgate.net. For instance, NRPS modules are involved in the activation of amino acids such as isoleucine, glutamine, leucine (B10760876), and proline, while PKS modules, often featuring ketoreductase (KR) domains, contribute to the incorporation of modified amino acid residues like isostatine (B12759420) (Ist) and α-(α-hydroxyisovaleryl)-propionic acid (Hip) researchgate.netresearchgate.netresearchgate.net. The NRPS enzyme DidA is hypothesized to initiate the process, potentially by activating glutamine and facilitating fatty acylation researchgate.net.
Post-Assembly Line Maturation Processes
A distinctive feature of this compound biosynthesis is its unique post-assembly line maturation process researchgate.netnih.govnih.govresearchgate.net. Unlike many other NRPS-PKS products, the direct products synthesized by the NRPS-PKS machinery are not this compound or Didemnin B themselves. Instead, they are N-acyl-polyglutamine ester derivatives, identified as didemnins (B1670499) X and Y researchgate.netnih.gov. These precursor molecules undergo a subsequent extracellular conversion to yield the mature this compound. This maturation involves the action of a specific enzyme, DidK, a transmembrane CAAX hydrolase homolog, which cleaves the acylated peptide prodrug scaffolds nih.gov. Imaging mass spectrometry has provided evidence for this time-dependent extracellular conversion, highlighting an unusual post-synthetase activation mechanism researchgate.net.
Heterologous Expression Systems for Production (e.g., Streptomyces hosts)
The identification of the did gene cluster in Tistrella mobilis opens significant possibilities for biotechnological production, including heterologous expression in more amenable host organisms researchgate.netgoogle.com. Streptomyces species are widely recognized as excellent chassis hosts for the heterologous expression of natural product BGCs due to their genetic tractability, robust growth characteristics, and extensive history in producing diverse secondary metabolites nih.govmdpi.comd-nb.infomdpi.comnih.govfrontiersin.org. While specific reports detailing the successful heterologous expression of the did cluster in Streptomyces for this compound production are still emerging, the general success of this approach for other complex molecules suggests its high potential mdpi.comd-nb.infomdpi.com. Engineering Streptomyces hosts could overcome the limitations associated with the natural producer, potentially leading to increased yields and a more reliable supply of this compound.
Metabolic Engineering and Genetic Manipulation for Yield Optimization
Metabolic engineering and genetic manipulation are powerful tools for enhancing the production yields of valuable secondary metabolites like this compound nih.govmdpi.comfrontiersin.orgbioline.org.br. Strategies include redirecting metabolic fluxes towards precursor pools, optimizing the expression of key biosynthetic genes, and modifying regulatory elements within the host organism or the BGC itself nih.govmdpi.com. Genetic engineering of the did gene cluster could also lead to the generation of novel this compound analogs with potentially improved properties google.com. The discovery of the complete biosynthetic pathway provides a foundation for targeted genetic modifications aimed at increasing the efficiency of this compound production, addressing current supply challenges researchgate.netgoogle.com.
Precursor-Directed Biosynthesis for Analog Generation
Precursor-directed biosynthesis (PDB) is a valuable strategy for generating structural diversity by feeding modified building blocks to the native biosynthetic machinery researcher.lifenih.govoregonstate.edu. By introducing non-native substrates into the culture medium, researchers can influence the assembly process and produce novel analogs of the target compound nih.govoregonstate.edu. While specific PDB studies for this compound are not extensively detailed, the known biosynthetic pathway and the potential for genetic manipulation of the did cluster offer opportunities to explore this approach google.com. This could involve feeding modified amino acids or other precursors to generate a library of this compound derivatives with potentially altered biological activities.
Isotope-Labeling Studies to Track Biosynthetic Intermediates
Stable isotope labeling (SIL) is an indispensable technique for elucidating metabolic pathways and tracking the fate of specific atoms within complex molecules doi.orgbiorxiv.orgnih.govnih.gov. By incorporating stable isotopes such as ¹³C or ¹⁵N into precursor molecules, researchers can trace their incorporation into this compound and its intermediates within Tistrella mobilis or heterologous hosts doi.orgbiorxiv.orgnih.govnih.gov. These studies are critical for validating proposed biosynthetic steps, identifying transient intermediates, and understanding the kinetics of the pathway doi.orgbiorxiv.orgnih.gov. For example, feeding labeled precursors would allow researchers to confirm the origin of specific atoms in the this compound structure and map out the precise sequence of enzymatic reactions involved in its synthesis.
Preclinical Biological Activities and Cellular Efficacy
In Vitro Antiproliferative Activity
Nordidemnin B exhibits significant in vitro antiproliferative activity against a broad range of cancer cell lines, demonstrating its potential as an anticancer agent.
Efficacy Against Leukemic Cell Lines
Studies have consistently shown this compound to possess potent cytotoxic effects against various leukemic cell lines. It has demonstrated significant activity against L1210 leukemia cells and P388 leukemia models mdpi.comresearchgate.netresearchgate.netscispace.comacs.org. For instance, this compound has been reported to be equipotent with didemnin (B1252692) B against L1210 cells, indicating that minor modifications in its structure, such as the replacement of isostatine (B12759420) with norstatine, are well-tolerated and retain significant biological activity researchgate.netnih.gov. Didemnin B itself has shown activity against P388 leukemia cells scispace.commdpi.com.
Efficacy Against Solid Tumor Cell Lines
This compound has also demonstrated efficacy against a variety of solid tumor cell lines. Research indicates its activity against B16 melanoma, rat mammary cancer, HeLa, ThP1, U2OS, and MDA-MB-231 cell lines mdpi.comacs.orgmdpi.comarxiv.orgnih.govgoogle.comresearchgate.net. For example, it has been found to be cytotoxic against HeLa cells nih.govresearchgate.net. Furthermore, this compound, along with other didemnins (B1670499), has shown potent cytotoxicity against pancreatic cancer cell lines, including AsPC-1, BxPC-3, MIA PaCa-2, and PANC-1 researchgate.net.
Antiviral Spectrum of Activity
Beyond its anticancer properties, this compound has demonstrated a notable spectrum of antiviral activity, targeting both DNA and RNA viruses.
Efficacy Against DNA Viruses
This compound has shown antiviral activity against DNA viruses, specifically Herpes Simplex Virus 1 (HSV-1) researchgate.netarxiv.orggoogle.com. Early research noted the antiviral effects of didemnin B on HSV-1, with subsequent findings indicating that didemnin B and related compounds like this compound exhibit antiviral activity against DNA viruses arxiv.orggoogle.com.
Efficacy Against RNA Viruses
The compound also displays efficacy against a range of RNA viruses. In vitro studies have reported antiviral activities against Dengue virus, Rift Valley fever virus, and Rabies virus in response to didemnin B, with didemnin A being substantially less potent arxiv.org. Didemnin B, and by extension related compounds like this compound, are known to inhibit RNA/DNA/protein synthesis, contributing to their antiviral effects arxiv.org. Furthermore, didemnin B has demonstrated antiviral action against Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis C Virus (HCV) researchgate.net.
Immunosuppressive Modulations
Effects on Immune Cell Function in Preclinical Models
Specific data or detailed research findings regarding the effects of this compound on immune cell function in preclinical models are not present in the provided search results. Consequently, no data tables or specific findings can be presented for this subsection concerning this compound.
Molecular Mechanisms of Action
Inhibition of Protein Synthesis
A primary mechanism through which Nordidemnin B exhibits its cytotoxic effects is the potent inhibition of protein synthesis. arxiv.orgnih.gov This inhibition does not occur at the initiation stage but specifically targets the elongation phase of translation. arxiv.org
The principal molecular target for this compound in the protein synthesis pathway is the eukaryotic elongation factor 1 alpha (eEF1A), also known as EEF1A1. researchgate.netnih.gov this compound specifically binds to the GTP-bound conformation of eEF1A. researchgate.net This interaction is highly specific and forms the basis for the subsequent interruption of the translation process. The binding event stabilizes the ternary complex formed by eEF1A, GTP, and an aminoacyl-tRNA (aa-tRNA). nih.gov
The inhibitory action of this compound is not confined to its binding with eEF1A in isolation; it occurs in the context of the ribosome. The process of translation involves the small ribosomal subunit (SSU), which binds mRNA and the incoming aa-tRNA, and the large ribosomal subunit (LSU), which catalyzes peptide bond formation. csic.esgoogle.com this compound's mechanism involves the formation of a stable, inactive complex comprising the ribosome, eEF1A, and the aa-tRNA. psu.edu The compound effectively traps the eEF1A-aa-tRNA complex at the aminoacyl (A) site of the ribosome, preventing its release. nih.govresearchgate.net This stalls the ribosome, with interactions occurring across both the small and large subunits. psu.edufrontiersin.org
By stabilizing the eEF1A-aa-tRNA complex on the ribosome, this compound directly obstructs two critical steps of the elongation cycle: accommodation and translocation. nih.govbiorxiv.org Accommodation, the process where the aa-tRNA fully enters the A site after correct codon-anticodon pairing, is prevented. biorxiv.org Consequently, the subsequent step of translocation, where the ribosome moves one codon down the mRNA, is also inhibited. psu.edu This inhibition of translocation is an absolute requirement for eEF1A. psu.edu The stalled ribosome is unable to accept the next aa-tRNA, leading to a complete halt in polypeptide chain elongation. arxiv.org Furthermore, the locked conformation prevents the binding of eukaryotic elongation factor 2 (eEF2), which is essential for catalyzing the translocation step. psu.edunih.gov
Table 1: Summary of this compound's Interaction with the Protein Synthesis Machinery
| Component | Interaction with this compound | Consequence |
| eEF1A | Binds to the GTP-bound form of eEF1A. researchgate.net | Forms a stable ternary complex with aa-tRNA. nih.gov |
| Ribosome | Traps the eEF1A-aa-tRNA complex at the ribosomal A-site. nih.govresearchgate.net | Stalls the ribosome, preventing further translation. arxiv.org |
| Polypeptide Chain | Prevents the addition of new amino acids. arxiv.org | Halts elongation of the nascent polypeptide. arxiv.org |
| eEF2 | Physically blocks the binding site for eEF2. psu.edunih.gov | Inhibits translocation of the ribosome along the mRNA. psu.edu |
Cell Cycle Dysregulation
Beyond the direct inhibition of protein synthesis, this compound disrupts the normal progression of the cell cycle, a tightly regulated process essential for cell division and proliferation. arxiv.org The cell cycle is composed of four phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). youtube.comhaematologica.org
Research on the didemnin (B1252692) family indicates a significant impact on cell cycle checkpoints. researchgate.net Studies using Didemnin B, a compound considered biochemically analogous to this compound, have shown that at low concentrations, it blocks cells at the G1-S border. This blockade results in an accumulation of cells in the G1 phase, preventing them from entering the S phase, where DNA replication occurs. The sensitivity of cancer cells to Didemnin B is notably higher as they progress through the G1 and S phases. psu.edu This G1 arrest is a direct consequence of the inhibition of protein synthesis; the cell is unable to produce key regulatory proteins, such as specific cyclins and cyclin-dependent kinases (CDKs), that are required to pass the G1 checkpoint and initiate DNA replication. researchgate.net
Table 2: Effects of this compound on Cellular Processes
| Cellular Process | Effect of this compound | Molecular Mechanism |
| Cell Cycle | Induces G1 phase arrest at low concentrations. | Inhibition of synthesis of key proteins (e.g., cyclins) needed for G1/S transition. researchgate.net |
| Apoptosis | Rapid and potent induction in transformed cells. psu.edu | Involves inhibition of eEF1A1 and PPT1, leading to caspase activation. researchgate.netnih.gov |
Apoptosis Induction
The culmination of the molecular insults caused by this compound is the induction of apoptosis, a form of programmed cell death. Didemnin B is recognized as an exceptionally rapid and potent inducer of apoptosis in a variety of transformed cell lines. psu.edu This process is characterized by distinct morphological changes, such as nuclear condensation and DNA fragmentation.
The apoptotic response triggered by this compound is not merely a secondary effect of shutting down protein synthesis. arxiv.orgnih.gov While the inhibition of eEF1A1 contributes to this process, studies have identified an additional direct target: the palmitoyl-protein thioesterase 1 (PPT1). researchgate.netnih.gov The combined inhibition of both eEF1A1 and PPT1 appears to be crucial for the robust activation of caspases, the key executioner enzymes in the apoptotic cascade, leading to efficient cell killing. researchgate.net A noteworthy characteristic of this apoptotic induction is its selectivity for proliferating cells; resting, non-dividing normal lymphocytes are largely unaffected by the compound, whereas mitogenically stimulated, proliferating lymphocytes undergo apoptosis upon exposure. haematologica.org
Modulation of Cellular Signaling Pathways
Beyond its direct induction of apoptosis, this compound also significantly modulates various cellular signaling pathways that are critical for cell survival, proliferation, and metabolism.
This compound and its parent compound, didemnin B, have been shown to impact cellular metabolism. In the context of obesity-related hepatic lipotoxicity, treatment with didemnin B demonstrated effects on lipid metabolism. nih.gov While the direct effect of this compound on specific metabolic fluxes requires further detailed investigation, the pathways it influences are central to cellular energy homeostasis.
Glycolysis: This is the metabolic pathway that converts glucose into pyruvate. frontiersin.org Proliferating cells often exhibit high rates of glycolysis. nih.gov
Fatty Acid Oxidation (FAO): This process breaks down fatty acids to produce energy. e-century.usduke.edu Some cancer cells rely on FAO for energy. nih.gov
Neutral Lipid Content: Neutral lipids, primarily triacylglycerols and steryl esters, are stored in lipid droplets and serve as a reservoir of energy and building blocks for membranes. frontiersin.orgnih.gov The formation and regression of lipid droplets are tightly regulated processes linked to the endoplasmic reticulum. nih.gov
The table below summarizes the general roles of these metabolic pathways.
| Metabolic Pathway | Primary Function | Relevance in Proliferating Cells |
| Glycolysis | Converts glucose to pyruvate, generating ATP and precursors for biosynthesis. | Often upregulated to support rapid growth and division. |
| Fatty Acid Oxidation | Breaks down fatty acids to produce ATP. | Can be a key energy source for certain cell types. |
| Neutral Lipid Metabolism | Storage and mobilization of energy reserves and lipid components. | Dynamic regulation to meet cellular demands for energy and membrane synthesis. |
A key regulatory point in glycolysis is the enzyme Hexokinase 2 (HK2), which catalyzes the first committed step of glucose metabolism. wikipedia.orgfrontiersin.org Downregulation of HK2 has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. mdpi.comnih.govijbs.com Studies on related compounds and pathways suggest that targeting glycolysis through enzymes like HK2 is a viable anti-cancer strategy. ijbs.com While direct evidence for this compound's effect on HK2 is specific, its influence on metabolic pathways suggests that key metabolic enzymes could be downstream targets of its action.
This compound's modulation of cellular signaling extends to key transcription factors like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MYC.
NF-κB Targets: The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses, cell survival, and proliferation. creative-diagnostics.comnih.gov It controls the expression of a large number of genes involved in these processes. creative-diagnostics.complos.org Activation of NF-κB can promote the expression of anti-apoptotic proteins, thus contributing to cell survival. frontiersin.org The influence of didemnins (B1670499) on pathways that can crosstalk with NF-κB, such as protein kinase pathways, suggests a potential for indirect modulation of NF-κB activity. arxiv.org
MYC Targets: The MYC proto-oncogene is a master regulator of cell growth, proliferation, and metabolism. It controls the expression of numerous genes involved in these processes, including those in the glycolytic pathway. The interplay between major signaling pathways and metabolic regulation often involves transcription factors like MYC.
The intricate network of signaling pathways affected by this compound highlights its complex mechanism of action, which goes beyond simple inhibition of protein synthesis.
Structure Activity Relationship Sar Studies
Impact of Side Chain Residue Variations
The linear side chain of Nordidemnin B is critical for its antiproliferative activity encyclopedia.pub. SAR studies have explored the impact of various modifications to these residues.
This compound is characterized by the presence of a norstatine residue in its macrocycle, whereas didemnin (B1252692) B contains an isostatine (B12759420) unit nih.govscispace.com. This compound has been shown to be equipotent with didemnin B against L1210 cells, indicating that this minor modification in the alkyl side chain of the isostatine residue is tolerated without a significant loss of cytotoxic activity nih.govscispace.com. This suggests that the specific nature of the alkyl side chain at this position, whether sec-butyl (isostatine) or isopropyl (norstatine), does not drastically alter the molecule's ability to inhibit protein synthesis or exert cytotoxic effects nih.govpsu.edu.
The N-methyl-D-leucine (N-Me-D-Leu) residue at position 7 in the side chain has been extensively investigated for its role in biological activity nih.govresearchgate.net. Studies have indicated that modifications to this residue, such as shortening the leucine (B10760876) alkyl chain, removing the N-methyl group, or replacing D-leucine with L-leucine, all lead to a significant decrease in cytotoxic activity nih.govresearchgate.net. This highlights the importance of both the specific amino acid (D-leucine) and its N-methylation for maintaining the compound's potency.
While specific details on varying alkyl chain lengths in this compound's side chain are less detailed in the provided literature compared to other didemnin analogs, general trends from related compounds suggest that such modifications can influence activity encyclopedia.pubnih.gov. For instance, in didemnin A analogs, N-acylation with alkyl chains of varying lengths has been explored, with the expectation of altering lipophilicity and potentially activity google.com. In other contexts, like cyclodextrin (B1172386) complexation, alkyl chain length and degree of substitution significantly impact binding affinity nih.gov.
The stereochemistry of the amino acid components is crucial for the biological activity of cyclic peptides like this compound wikipedia.orgyoutube.comyoutube.comlibretexts.orgchromatographytoday.com. This compound contains several amino acid residues, including D-leucine at position 7, which is critical for activity nih.govresearchgate.net. The inversion of chirality at this N-Me-Leu residue (e.g., using L-leucine instead of D-leucine) results in a marked reduction in in vitro activity nih.gov. This underscores the importance of precise stereochemical configurations for proper interaction with molecular targets. All naturally occurring amino acids incorporated into proteins are in the L-configuration, but D-amino acids are found in some natural products, including antibiotics, and play vital roles wikipedia.orgchromatographytoday.com.
Evaluation of Analogs with Modified Terminal Residues
Modifications to the terminal residues of didemnin-like compounds have shown varying effects on their biological activity researchgate.netresearchgate.net. For example, replacing the lactyl residue at the terminus with mandelyl or 3-(p-hydroxyphenyl)propionyl residues did not significantly affect the cytotoxic activity against L1210 leukemia or in vivo activity against P388 leukemia. In contrast, the introduction of a lipophilic palmityl residue at the terminus resulted in a dramatic loss of cytotoxic activity researchgate.netnih.govresearchgate.net. These findings suggest that while aromatic substitutions at the terminus can be tolerated, highly lipophilic moieties can be detrimental to the compound's efficacy.
Correlation between Structural Features and Biological Potency/Specificity
This compound, a cyclodepsipeptide originally isolated from the marine tunicate Trididemnum cyanophorum, belongs to the didemnin family of natural products known for their potent biological activities, including cytotoxicity, antiviral, and immunosuppressive properties mdpi.comresearchgate.netuq.edu.auacs.org. Structure-activity relationship (SAR) studies are crucial for understanding how specific molecular features of this compound contribute to its observed biological effects, thereby guiding the design of more potent and selective analogs. While comprehensive SAR data specifically for this compound is still evolving, insights from studies on related didemnins (B1670499) and tamandarins provide a foundational understanding.
Key Structural Features and Their Impact on Potency and Specificity
The biological activity of didemnins, including this compound, is significantly influenced by the structure of their peptide residues and the macrocyclic framework mdpi.comnih.govresearchgate.net. Research suggests that modifications in specific regions of the molecule can lead to substantial changes in potency and selectivity.
Side Chain Modifications: The biological activities of didemnins are well-established to be strongly dependent on the structure of their side chain peptide residues nih.gov. For instance, studies comparing Didemnin B and this compound have indicated that minor modifications in the alkyl side chain of the isostatine (Ist1) residue are tolerated, as this compound was shown to be equipotent with Didemnin B against L1210 cells nih.gov. This suggests that the methyl group distinguishing this compound from Didemnin B does not significantly participate in binding to its target, elongation factor eEF1A, in a manner that alters potency psu.edu. Further investigations into the side chain, particularly the N-Me-D-Leu7 residue, have revealed its importance, with changes such as shortening the leucine alkyl chain or removing the N-Me group impacting activity nih.gov. The exploration of tamandarin B analogs, which are structurally simplified versions of didemnins, has also highlighted the role of side chain portions in influencing biological potency nih.gov.
Specific Residues and Interactions: While detailed SAR data for this compound is still being elucidated, studies on Didemnin B provide a basis for understanding potential interactions. For example, the carbonyl oxygen of the isostatine (Ist1) residue in Didemnin B can accept a hydrogen bond from His295 in elongation factor eEF1A. This interaction, along with others involving the Hip2 residue, contributes to the molecule's potent binding and inhibitory effects on protein synthesis psu.edu. The equipotency of Didemnin B and this compound suggests that the subtle difference in their Ist1 residue (a methyl group in this compound versus an ethyl group in Didemnin B) does not critically impair this binding interaction nih.govpsu.edu.
Cytotoxicity and Potency: this compound, like its congener Didemnin B, exhibits potent cytotoxicity against various cancer cell lines mdpi.comnih.govresearchgate.netresearchgate.net. For instance, both compounds have demonstrated significant cytotoxicity against pancreatic cancer cell lines researchgate.netresearchgate.net. While specific IC50 values for this compound across a broad panel of cell lines are not extensively detailed in the provided snippets, its equipotency with Didemnin B against L1210 cells nih.gov suggests a comparable level of potency. The broader didemnin family has shown activity in the nanomolar to femtomolar range for antitumor and antiviral effects researchgate.netresearchgate.net.
Table 1: Comparison of Didemnin B and this compound Biological Potency
| Compound | Biological Activity Tested | Potency Metric (Example) | Value (Approximate) | Reference |
| Didemnin B | Cytotoxicity | IC50 (L1210 cells) | Equipotent with this compound | nih.gov |
| This compound | Cytotoxicity | IC50 (L1210 cells) | Equipotent with Didemnin B | nih.gov |
| Didemnin B | Cytotoxicity | IC50 (P388 cells) | < 5 nM | researchgate.net |
| This compound | Cytotoxicity | IC50 (P388 cells) | < 5 nM | researchgate.net |
| Didemnin B | Antiviral | EC50 (HSV II) | Active | mdpi.com |
| This compound | Antiviral | EC50 (HSV II) | Active | mdpi.com |
The research into this compound's SAR is ongoing, with efforts focused on understanding how its structural nuances contribute to its potent biological effects. This knowledge is vital for the rational design of novel analogs with improved therapeutic profiles.
Advanced Research Methodologies Employed in Nordidemnin B Studies
Advanced Spectroscopic and Spectrometric Techniques
Spectroscopic and spectrometric methods are paramount for determining the molecular structure and composition of Nordidemnin B. These techniques provide detailed molecular fingerprints, enabling unambiguous identification and characterization.
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the characterization of natural products like this compound. It provides highly accurate mass measurements, often to several decimal places, allowing for the determination of the exact mass of a molecule bioanalysis-zone.com. This precision is crucial for establishing the elemental composition and molecular formula of this compound. By measuring the precise mass-to-charge ratio (m/z), HRMS can differentiate compounds that might have the same nominal mass but different chemical formulas bioanalysis-zone.com. Studies have utilized HRMS, including Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS), to confirm the structures of related compounds such as nordidemnins X and Y, and by extension, contribute to the understanding of this compound's molecular identity nih.govresearchgate.net.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of complex organic molecules, including this compound beilstein-journals.orgrsc.org. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed. 1D NMR techniques, such as ¹H and ¹³C NMR, provide information about the different types of protons and carbons within the molecule, their chemical environments, and their relative abundance nih.govnih.gov. 2D NMR experiments, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are vital for establishing connectivity between atoms, thereby mapping out the complete molecular structure and confirming functional groups and stereochemistry nih.govnih.govresearchgate.net. The complete spectral assignment of this compound has been achieved using these advanced NMR techniques, providing a definitive structural blueprint researchgate.net.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS) offers a powerful approach to analyze the spatial distribution of molecules within a sample, making it exceptionally valuable for studying biosynthetic pathways mpi-bremen.de. This technique allows researchers to visualize where specific compounds are located within biological matrices, such as bacterial cultures or tissue samples nih.govmpi-bremen.de. For this compound research, MALDI-IMS has been instrumental in tracking the temporal and spatial production of didemnins (B1670499) and their related intermediates, such as nordidemnins X and Y, within bacterial strains like Tistrella mobilis nih.govresearchgate.netresearchgate.net. This capability helps in deducing the biosynthetic routes and understanding the cellular processes involved in the formation and maturation of these complex cyclic depsipeptides nih.govresearchgate.net.
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are essential for isolating this compound from its natural sources and for purifying it to a state suitable for detailed analysis and biological testing. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the analytical assessment and preparative purification of this compound idtdna.comgoogle.comknauer.netnih.gov. HPLC separates compounds based on their differential interactions with a stationary phase within a column and a mobile phase pumped under high pressure knauer.netmiamioh.educhromatographyonline.comgoogle.com. Common modes include reverse-phase HPLC (RP-HPLC), which separates based on hydrophobicity, and ion-exchange HPLC (IE-HPLC), which separates based on charge idtdna.comchromatographyonline.comgoogle.com. RP-HPLC has been specifically noted for its ability to isolate this compound and related compounds in high purity from complex mixtures google.com. The optimization of HPLC methods, often starting from an analytical scale before scaling up, is critical for obtaining pure samples efficiently knauer.net.
Thin-Layer Chromatography (TLC) and column chromatography are foundational techniques in natural product isolation, often used in conjunction. TLC serves as an analytical tool to quickly assess the purity of a sample, monitor reaction progress, and predict the optimal solvent systems for column chromatography nih.govmiamioh.edujustia.comlibretexts.org. It involves separating compounds on a thin layer of adsorbent material coated on a plate miamioh.edu. Column chromatography, in turn, is a preparative technique where the stationary phase (e.g., silica (B1680970) gel) is packed into a glass column nih.govmiamioh.edulibretexts.org. The mobile phase carries the mixture through the column, with compounds eluting at different rates based on their affinity for the stationary phase, allowing for the isolation of purified this compound miamioh.edulibretexts.org.
Cellular and Biochemical Assay Development
The study of this compound relies heavily on a suite of in vitro assays designed to assess its effects at the cellular and molecular level.
In Vitro Cytotoxicity Assays (e.g., L1210, HeLa cell culture)
Cytotoxicity assays are fundamental in evaluating the anti-cancer potential of compounds like this compound by measuring their ability to inhibit cell growth or induce cell death. Various cancer cell lines are utilized to assess a broad spectrum of activity.
This compound has demonstrated significant cytotoxic activity across different cancer cell lines. It has been found to be equipotent with its parent compound, didemnin (B1252692) B, against L1210 leukemia cells scispace.com. Furthermore, this compound exhibits potent cytotoxicity against pancreatic cancer cell lines, with reported IC50 values in the nanomolar range nih.gov. Studies have also utilized cell lines such as HeLa to assess cytotoxicity, employing methods like the MTT assay nih.govphcogj.comnih.govresearchgate.net.
| Cell Line | Cytotoxicity IC50 (nM) | Reference |
| AsPC-1 | 2.7 | nih.gov |
| BxPC-3 | 0.9 | nih.gov |
| MIA PaCa-2 | 2.4 | nih.gov |
| PANC-1 | 1.5 | nih.gov |
Protein Synthesis and DNA Synthesis Inhibition Assays
Investigating the impact of this compound on fundamental cellular processes like protein and DNA synthesis is critical for understanding its mechanism of action. These assays typically involve measuring the incorporation of radiolabeled precursors into newly synthesized macromolecules.
This compound, akin to other didemnins, is recognized as a potent inhibitor of protein synthesis scispace.comarxiv.orgnih.govpatsnap.com. Studies have indicated that the two known epimers of Nordidemnin are equipotent in inhibiting protein synthesis, suggesting a specific interaction with the cellular machinery responsible for translation scispace.com. The mechanism of protein synthesis inhibition by didemnins involves interference with ribosomal translocation, specifically by preventing the binding of elongation factor 2 (EF-2) to the ribosome nih.govnih.gov. While didemnin B also markedly inhibits DNA synthesis nih.govpatsnap.com, specific data for this compound's effect on DNA synthesis is less detailed in the provided literature, though it is implied as part of the broader class's activity arxiv.org. Research also suggests that this compound may exert its cytotoxic effects through mechanisms that extend beyond protein synthesis inhibition, potentially involving alterations in cellular signaling pathways arxiv.org.
Apoptosis Assays (e.g., flow cytometry, caspase activation)
Apoptosis, or programmed cell death, is a key cellular process that can be induced by anti-cancer agents. Assays for apoptosis are employed to determine if a compound triggers this pathway. Common techniques include flow cytometry, which can assess changes in plasma membrane integrity (e.g., Annexin V staining), mitochondrial membrane potential, and caspase activation sartorius.combio-rad-antibodies.comnih.govthermofisher.comresearchgate.net.
Didemnins, including this compound, have been associated with the induction of apoptosis and the activation of pro-apoptotic pathways arxiv.orgresearchgate.net. Studies have shown that this compound can alter signaling pathways involving phosphotidylinositol second messengers, which may contribute to its cytotoxic effects by initiating or modulating cell death processes arxiv.org. These findings highlight the utility of apoptosis assays in characterizing the mode of cell death induced by this compound.
Enzyme Activity Assays (e.g., ODC, hexokinase 2)
Enzyme activity assays are vital for identifying specific molecular targets and understanding how compounds modulate cellular metabolism. Enzymes such as Ornithine Decarboxylase (ODC) and Hexokinase 2 (HK2) are known to be involved in critical cellular functions and have been implicated in the mechanisms of action of related compounds.
Didemnin B, for instance, has been reported to terminate the activity of ornithine decarboxylase (ODC), an enzyme critical for protein synthesis arxiv.org. Furthermore, studies on didemnin B have indicated a downregulation of hexokinase 2 (HK2), a key enzyme in glycolysis, which was confirmed through enzyme activity assays patsnap.com. While direct enzyme activity data for this compound on ODC or HK2 is not explicitly detailed in the provided snippets, these assays represent standard methodologies that could be employed to investigate this compound's impact on metabolic pathways relevant to cancer cell survival and proliferation. General methodologies for measuring hexokinase activity involve coupled enzyme assays where the phosphorylation of glucose by hexokinase produces NADH, which is then quantified spectrophotometrically testcatalog.orgsigmaaldrich.comsigmaaldrich.com.
Affinity Chromatography for Target Identification
Affinity chromatography is a powerful separation technique used to identify the specific molecules (targets) that a compound binds to within a complex biological mixture. This method typically involves immobilizing the compound of interest onto a solid support matrix, allowing it to capture its binding partners from a cell lysate or extract longdom.orgrsc.orgutah.eduresearchgate.netnih.gov. The bound targets are then eluted and identified, often using mass spectrometry.
While the provided literature does not detail specific instances where affinity chromatography was used to identify the direct molecular targets of this compound, it remains a foundational technique in drug discovery and target validation for natural products rsc.orgutah.edu. The principles of immobilizing a molecule or a modified analogue to a matrix to isolate interacting proteins are standard for such investigations researchgate.net. Newer methods, such as Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA), also exist for target identification, sometimes without requiring chemical modification of the compound rsc.orgutah.edu.
Molecular and Genetic Techniques
Molecular and genetic techniques play a crucial role in understanding the origin, biosynthesis, and broader biological context of natural products like this compound.
Research has identified bacterial species, specifically Tistrella mobilis and Tistrella bauzanensis, as producers of this compound natureasia.comnih.govnih.gov. Genome sequencing of these bacteria has revealed the presence of biosynthetic gene clusters responsible for the production of this compound and related compounds natureasia.comnih.govnih.gov. These studies employ molecular techniques to analyze the genetic basis of natural product synthesis, providing insights into how these complex molecules are generated in nature. Such genetic investigations are foundational for understanding the compound's origins and could potentially inform future biotechnological production strategies.
Compound List:
this compound
Didemnin B
Didemnin A
Dehydrodidemnin B (Aplidine)
Tamandarin B
Tamandarin A
Tamandarin M
Secobatzelline A
Isobatzelline C
Mycalamide A
Mycalamide B
Onnamide A
Discalamide A
Theopederin K
Microcolin A
[hysp2]didemnin B
Molecular Docking and Simulation for Target Binding
Molecular docking and simulation are computational methods used to predict and analyze the interactions between a molecule, such as this compound, and its biological targets biorxiv.orgmdpi.comfrontiersin.orgnih.govf1000research.com. These techniques involve simulating the binding process, predicting binding affinities, and identifying key amino acid residues within the target protein that interact with the ligand biorxiv.orgmdpi.comfrontiersin.orgnih.govf1000research.com.
While specific molecular docking studies directly focused on this compound's interaction with its precise biological targets were not detailed in the provided snippets, these methods are widely applied in drug discovery to understand mechanism of action and guide the development of new therapeutics biorxiv.orgmdpi.comfrontiersin.orgnih.govf1000research.com. For instance, similar studies on related compounds or other natural products utilize molecular docking to assess binding to target proteins, followed by molecular dynamics (MD) simulations to evaluate the stability and conformational changes of the ligand-receptor complex over time biorxiv.orgmdpi.comfrontiersin.orgnih.govf1000research.com. These simulations can reveal crucial details about hydrogen bonds, van der Waals forces, and electrostatic interactions that stabilize the binding, providing insights into the compound's efficacy and specificity.
Bioinformatics Analysis of Biosynthetic Gene Clusters
The investigation into how this compound is synthesized has heavily relied on bioinformatics analysis of its biosynthetic gene clusters (BGCs) wikipedia.orglexogen.combiorxiv.org. These gene clusters contain the genetic blueprint encoding the enzymatic machinery responsible for producing complex molecules like this compound. Research has identified that this compound, along with Didemnin B, is synthesized by marine bacteria of the genus Tistrella, specifically Tistrella mobilis and Tistrella bauzanensis novusbio.comwikipedia.orglexogen.combiorxiv.org.
Bioinformatic analysis of the Tistrella genomes revealed a large gene cluster predicted to encode a modular hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway lexogen.com. This pathway is characteristic of many complex microbial natural products lexogen.com. The analysis suggests that the biosynthesis involves a series of enzymatic modules, each responsible for activating and incorporating specific amino acid or acyl units lexogen.com. For example, specific domains within the NRPS-PKS machinery, such as adenylation (A) domains, are hypothesized to exhibit substrate flexibility, which can lead to the incorporation of different amino acid residues, thereby explaining the co-production of this compound (which differs from Didemnin B by a valine residue) lexogen.comnih.gov. The discovery and analysis of these gene clusters are crucial for understanding the biosynthetic pathway and for enabling heterologous production wikipedia.orglexogen.combiorxiv.org.
Feature-Based Molecular Networking for Metabolomics
Feature-based molecular networking (FBMN) is a powerful computational technique used in metabolomics to analyze complex mixtures of natural products and identify related compounds nih.gov. This method leverages mass spectrometry data to cluster molecules based on their structural similarity, allowing researchers to visualize and explore the chemical space of a sample nih.gov.
In the study of this compound, FBMN has been applied to analyze the metabolomics of Tistrella mobilis and Tistrella bauzanensis nih.gov. This approach successfully identified not only this compound but also Didemnin B and [hysp2]didemnin B, along with several other minor didemnin analogs nih.gov. By mapping these compounds within a network, researchers can gain a comprehensive understanding of the compound family produced by the bacteria, facilitating the discovery of new analogs and the elucidation of biosynthetic relationships.
Future Directions and Advanced Research Avenues
Elucidation of Additional Molecular Targets and Pathways
While the primary molecular targets of the didemnin (B1252692) class of compounds, including Nordidemnin B, have been identified as eukaryotic elongation factor 1 alpha 1 (EEF1A1) and palmitoyl-protein thioesterase 1 (PPT1), the full spectrum of their cellular interactions is likely more complex. nih.gov The remarkable potency and selective cytotoxicity observed in certain cancer cell lines are not always fully explained by the inhibition of these two proteins alone, suggesting the existence of additional molecular targets and signaling pathways that contribute to its bioactivity. nih.gov
A critical downstream effect that warrants further investigation is the rapid degradation of the anti-apoptotic protein Mcl-1, which has been observed following treatment with didemnin B. nih.gov Understanding the precise mechanism by which this compound modulates Mcl-1 levels is a key area for future research. This could involve identifying upstream signaling molecules or E3 ubiquitin ligases that are regulated by this compound, leading to Mcl-1 destabilization. Unraveling these connections will provide a more complete picture of the apoptotic pathways induced by this compound.
Furthermore, unbiased screening approaches, such as chemical proteomics and genetic screens (e.g., CRISPR-Cas9), could be employed to systematically identify other cellular proteins that directly or indirectly interact with this compound. These studies may reveal novel targets that contribute to its diverse biological effects and could explain cell-type-specific responses.
Rational Design of Next-Generation Analogs with Tuned Bioactivities
The chemical structure of this compound offers a rich scaffold for medicinal chemistry efforts aimed at developing next-generation analogs with improved therapeutic properties. Rational design strategies can be employed to optimize its bioactivity, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies have already provided initial insights into the importance of different structural motifs for its cytotoxic effects. nih.gov
One key area for modification is the linear peptide side chain. nih.gov Research on didemnin congeners has shown that alterations in this region can significantly impact biological activity. For example, replacing the terminal lactyl residue with other moieties has been explored to modulate cytotoxicity. nih.gov Future design efforts could focus on introducing novel amino acid substitutions or peptidomimetics to enhance target engagement and cellular uptake.
Another promising approach is the modification of the macrocyclic core. researchgate.net This could involve altering the stereochemistry of specific amino acid residues or replacing them with non-natural counterparts to create conformationally constrained analogs. nih.gov Such modifications could lead to increased metabolic stability and a more favorable therapeutic window. The synthesis of reduced ring analogs, where portions of the macrocycle are replaced with simpler linkers, also represents a viable strategy to simplify the structure while retaining essential pharmacophoric features. researchgate.net
Table 1: Examples of this compound Analog Modifications and Their Effects
| Modification | Location | Resulting Effect on Bioactivity |
|---|---|---|
| Replacement of terminal lactyl residue with mandelyl residue | Linear peptidic chain | Maintained cytotoxic activity |
| Replacement of terminal lactyl residue with 3-(p-hydroxyphenyl)propionyl residue | Linear peptidic chain | Maintained cytotoxic activity |
| Replacement of terminal lactyl residue with palmityl residue | Linear peptidic chain | Dramatic loss in cytotoxic activity |
| Inversion of chirality of the MeLeu joining residue | Linear peptidic chain | Marked reduction in in vitro activity |
Exploration of this compound as a Chemical Biology Probe
The potent and specific mechanism of action of this compound makes it an excellent candidate for development as a chemical biology probe. acs.orgresearchgate.net Tool compounds are invaluable for dissecting complex biological processes, and this compound could be utilized to investigate the roles of its target proteins, EEF1A1 and PPT1, in various cellular contexts beyond cancer.
By attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking groups to the this compound scaffold, researchers can create molecular probes for a variety of applications. These probes could be used to visualize the subcellular localization of the compound and its targets, to identify binding partners through pull-down assays, and to map its interactions within living cells. Such studies would provide a deeper understanding of the cellular machinery involved in protein synthesis and post-translational modifications.
Furthermore, this compound probes could be employed to study the dynamics of EEF1A1 and PPT1 function in different physiological and pathological states. For instance, they could be used to investigate the role of these proteins in viral replication, neurodegenerative diseases, or immune responses, where didemnins (B1670499) have shown some activity. nih.gov This would expand the utility of this compound beyond its current focus as an anticancer agent and establish it as a versatile tool for fundamental biological research.
Integrated Multi-Omics Approaches for Comprehensive Mechanistic Understanding
To gain a holistic view of the cellular response to this compound, integrated multi-omics approaches are essential. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct a comprehensive map of the molecular perturbations induced by the compound. nih.gov This systems-level understanding can reveal novel mechanisms of action, identify biomarkers of sensitivity or resistance, and suggest potential combination therapies.
Transcriptomic analysis (e.g., RNA-seq) can identify genes and pathways that are transcriptionally up- or downregulated upon this compound treatment. Proteomic studies can provide insights into changes in protein expression, post-translational modifications, and protein-protein interactions. Metabolomics can reveal alterations in cellular metabolism, which is often reprogrammed in cancer cells and can be a target for therapeutic intervention.
Integrating these different omics datasets can help to connect the initial drug-target interaction with downstream cellular phenotypes. nih.gov For example, it may be possible to link the inhibition of EEF1A1 and PPT1 to specific changes in gene expression, protein stability, and metabolic pathways that ultimately lead to cell death. This comprehensive mechanistic understanding is crucial for the rational development of this compound-based therapies.
Investigation into Resistance Mechanisms in Cellular Models
The development of drug resistance is a major challenge in cancer therapy. Understanding the mechanisms by which cancer cells become resistant to this compound is critical for its successful clinical application. In vitro studies using cancer cell lines can be designed to select for resistant populations and to identify the molecular changes that confer this resistance.
Potential mechanisms of resistance to this compound could include mutations in its target proteins, EEF1A1 and PPT1, that prevent drug binding. Alternatively, cells may develop resistance by upregulating drug efflux pumps that actively remove the compound from the cell, or by activating compensatory signaling pathways that bypass the effects of target inhibition. The anti-apoptotic protein Mcl-1 has been implicated as a potential resistance factor to other therapies, and its role in resistance to didemnins warrants further investigation. nih.gov
Genomic and proteomic analysis of resistant cell lines can be used to identify these resistance mechanisms. Once identified, this knowledge can be used to develop strategies to overcome resistance, such as co-administering this compound with inhibitors of the resistance pathway or designing new analogs that are less susceptible to resistance mechanisms.
Preclinical Studies in Complex Disease Models (excluding human trials)
To better predict the clinical efficacy of this compound and its analogs, it is essential to move beyond traditional two-dimensional cell culture models and utilize more physiologically relevant preclinical models. researchgate.net Complex disease models, such as patient-derived xenografts (PDXs) and patient-derived organoids (PDOs), offer a significant advantage as they more accurately recapitulate the heterogeneity and microenvironment of human tumors. nih.govembopress.org
PDX models, where patient tumor tissue is implanted into immunodeficient mice, maintain the original tumor architecture and genomic complexity, providing a valuable platform for in vivo efficacy testing. embopress.org PDOs are three-dimensional cultures derived from patient tumors that can be grown in the laboratory and used for high-throughput drug screening. nih.govfaseb.org These models can help to identify which patient populations are most likely to respond to this compound and can guide the development of personalized treatment strategies.
The use of these advanced preclinical models will be crucial for evaluating the therapeutic potential of new this compound analogs and for identifying effective combination therapies. embopress.org By testing these compounds in models that more closely mimic human disease, researchers can gain a more accurate understanding of their in vivo activity and potential for clinical translation.
Strategies for Sustainable and Scalable Production of this compound and Analogs
The limited availability of this compound from its natural marine source, the tunicate Trididemnum solidum, presents a significant hurdle for its further development and potential clinical use. researchgate.net Therefore, the development of sustainable and scalable production methods is a high priority.
One of the most promising strategies is the microbial fermentation of the producing organism. researchgate.net The discovery that didemnins are produced by the α-proteobacterium Tistrella mobilis has opened the door to large-scale production through fermentation. researchgate.net Optimization of the fermentation conditions, including media composition and process parameters, can significantly increase the yield of this compound.
Furthermore, the elucidation of the didemnin biosynthetic gene cluster provides a roadmap for metabolic engineering approaches to enhance production. researchgate.net This could involve overexpressing key biosynthetic genes, deleting competing pathways, or engineering the host strain for improved growth and productivity. The biosynthetic machinery can also be harnessed to produce novel analogs through precursor-directed biosynthesis or by genetically modifying the biosynthetic enzymes to accept alternative substrates. researchgate.net This approach, combined with total synthesis and semi-synthetic modifications, will be essential for providing a sustainable supply of this compound and its derivatives for future research and development.
Q & A
Q. What is the known biosynthetic pathway of Nordidemnin B in Tistrella species, and what methodological approaches confirm this pathway?
this compound biosynthesis in Tistrella mobilis involves a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) gene cluster (did), located on plasmid pTM3. This pathway was identified via whole-genome sequencing (454 pyrosequencing) and MALDI-imaging mass spectrometry to correlate genomic data with metabolite production. Key steps include post-assembly activation of lipopeptide precursors, validated through comparative analysis of Tistrella strains and heterologous expression experiments .
Q. How can researchers characterize the structural identity and purity of this compound using spectroscopic and analytical techniques?
Characterization requires a combination of high-resolution mass spectrometry (HR-MS), nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. For novel compounds, provide - and -NMR data, HR-MS molecular ion peaks, and elemental composition (e.g., CHClNO). Known compounds require citation of published data unless deviations occur (e.g., melting point discrepancies). Purity is confirmed via HPLC with UV/Vis or MS detection .
Q. What experimental models are appropriate for evaluating this compound's bioactivity against cancer cell lines?
Use standardized preclinical models adhering to NIH reporting guidelines:
- In vitro : Dose-response assays (e.g., IC determination) across diverse cancer cell lines (e.g., breast, lung).
- In vivo : Xenograft models with rigorous controls for tumor volume and metastasis. Include replication details (e.g., cell line sources, passage numbers) and statistical validation (e.g., ANOVA with post-hoc tests) .
Q. What genomic evidence supports the modular NRPS-PKS assembly of this compound, and how can this be validated experimentally?
The did cluster (TMO_c0602–c0611) encodes multi-modular NRPS-PKS enzymes. Bioinformatic tools (e.g., antiSMASH) predict substrate specificity via adenylation domain sequences. Experimental validation involves gene knockout via CRISPR-Cas9 and LC-MS/MS monitoring of intermediate depletion .
Q. How should researchers design comparative studies to assess this compound's efficacy against other didemnin analogs?
Employ a factorial design comparing this compound with Didemnin B and commercial analogs (e.g., Plitidepsin). Variables include:
- Dosage : Equimolar concentrations across analogs.
- Endpoint : Apoptosis markers (e.g., caspase-3 activation) and cytotoxicity (MTT assay). Use multivariate regression to account for cell-line heterogeneity .
Advanced Research Questions
Q. How can contradictions between genomic predictions and observed post-assembly modifications in this compound biosynthesis be resolved?
Discrepancies (e.g., unexpected hydroxylation/methylation) require:
- Comparative metabolomics : LC-HRMS/MS to detect unannotated intermediates.
- Enzyme promiscuity assays : Recombinant expression of tailoring enzymes (e.g., cytochrome P450s) with synthetic substrates. Cross-reference findings with in silico docking simulations to identify cryptic active sites .
Q. What methodologies enable the spatial mapping of this compound production in bacterial colonies?
MALDI-imaging mass spectrometry (MALDI-IMS) provides µm-resolution spatial distribution data. Optimize protocols by:
- Matrix selection : α-Cyano-4-hydroxycinnamic acid for lipopeptides.
- Sectioning : Cryosection colonies at 10–20 µm thickness. Correlate metabolite hotspots with transcriptional activity via RNA-FISH targeting did cluster genes .
Q. What strategies optimize heterologous expression systems for this compound production?
Key steps include:
- Host selection : Pseudomonas putida KT2440 for NRPS-PKS compatibility.
- Vector design : BAC-based constructs with native promoters and ribosomal binding sites.
- Fermentation : Two-phase cultivation (aerobic for biomass, microaerobic for production). Monitor yields via qPCR of did genes and LC-MS .
Q. How can researchers address discrepancies in bioactivity data across different cancer cell models?
Apply meta-analysis frameworks:
Q. What computational approaches predict potential protein targets of this compound?
Use structure-based methods:
Q. Methodological Guidelines
- Data presentation : Follow Beilstein Journal guidelines for compound characterization (e.g., NMR spectra in SI) .
- Ethical reporting : Disclose bacterial strain sources (e.g., T. mobilis KA081020-065) and deposition of crystallographic data (CCDC/ICSD) .
- Research questions : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
